molecular formula C10H11F2NO3 B13568428 Ethyl 3-amino-4-(difluoromethoxy)benzoate

Ethyl 3-amino-4-(difluoromethoxy)benzoate

Cat. No.: B13568428
M. Wt: 231.20 g/mol
InChI Key: XJMGAYLTNLVHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-4-(difluoromethoxy)benzoate: is an organic compound with the molecular formula C10H11F2NO3 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, and a difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-4-(difluoromethoxy)benzoate typically involves the following steps:

    Nitration: The starting material, ethyl benzoate, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or catalytic hydrogenation.

    Substitution: The difluoromethoxy group is introduced via a nucleophilic substitution reaction, often using a difluoromethylating agent like difluoromethyl ether.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 3-amino-4-(difluoromethoxy)benzoate can undergo oxidation reactions, typically resulting in the formation of corresponding quinones or nitroso compounds.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or difluoromethoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry: Ethyl 3-amino-4-(difluoromethoxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. Its structural features allow for modifications that can lead to the development of new drugs or biochemical probes.

Medicine: The compound’s potential medicinal applications include its use as a starting material for the synthesis of local anesthetics and other pharmaceutical agents. Its difluoromethoxy group is of particular interest due to its influence on the compound’s pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(difluoromethoxy)benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. For example, as a precursor to local anesthetics, it may influence sodium ion channels, thereby blocking nerve impulse conduction and providing pain relief.

Comparison with Similar Compounds

  • Ethyl 3-amino-4-(methylamino)benzoate
  • Ethyl 3-chloro-4-(difluoromethoxy)benzoate
  • Ethyl 4-amino-3-(difluoromethoxy)benzoate

Comparison: Ethyl 3-amino-4-(difluoromethoxy)benzoate is unique due to the presence of both an amino group and a difluoromethoxy group on the benzoate ring. This combination of functional groups imparts distinct chemical and physical properties, making it more versatile in synthetic applications compared to its analogs. The difluoromethoxy group, in particular, enhances the compound’s stability and lipophilicity, which can be advantageous in drug development.

Properties

Molecular Formula

C10H11F2NO3

Molecular Weight

231.20 g/mol

IUPAC Name

ethyl 3-amino-4-(difluoromethoxy)benzoate

InChI

InChI=1S/C10H11F2NO3/c1-2-15-9(14)6-3-4-8(7(13)5-6)16-10(11)12/h3-5,10H,2,13H2,1H3

InChI Key

XJMGAYLTNLVHNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.